Carpoxidine
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Overview
Description
These compounds are derived from oxoacids by replacing an OH group with an NHPh group or a derivative formed by ring substitution . Carpoxidine is known for its applications in various fields, including agriculture, medicine, and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Carpoxidine can be synthesized through several methods, including:
Oxidation of Alkylbenzenes: This involves the oxidation of substituted alkylbenzenes with potassium permanganate (KMnO4) to yield substituted benzoic acids.
Oxidative Cleavage of Alkenes: This method uses oxidative cleavage to convert alkenes into carboxylic acids.
Hydrolysis of Nitriles: this compound can be prepared from nitriles by heating with aqueous acid or base.
Carboxylation of Grignard Reagents: This involves the reaction of a Grignard reagent with carbon dioxide (CO2) to yield a metal carboxylate, followed by protonation to give the carboxylic acid.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the above methods, with a focus on optimizing yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Chemical Reactions Analysis
Types of Reactions: Carpoxidine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert this compound into corresponding alcohols or amines.
Substitution: this compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens, nucleophiles like cyanide (CN-) and hydroxide (OH-).
Major Products:
Oxidation Products: Carboxylic acids.
Reduction Products: Alcohols, amines.
Substitution Products: Various substituted anilides.
Scientific Research Applications
Carpoxidine has a wide range of applications in scientific research:
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, including its use as a fungicide.
Industry: Utilized in the production of polymers, nanomaterials, and as a surface modifier for nanoparticles.
Mechanism of Action
The mechanism of action of Carpoxidine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Carpoxidine can be compared with other anilides and carboxylic acid derivatives:
Properties
CAS No. |
66408-19-3 |
---|---|
Molecular Formula |
C20H21NO6 |
Molecular Weight |
371.4 g/mol |
IUPAC Name |
16,17-dimethoxy-13-oxido-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-2,4(8),9,15(20),16,18-hexaen-21-ol |
InChI |
InChI=1S/C20H21NO6/c1-24-15-4-3-12-14(20(15)25-2)9-21(23)6-5-11-7-16-17(27-10-26-16)8-13(11)18(21)19(12)22/h3-4,7-8,18-19,22H,5-6,9-10H2,1-2H3 |
InChI Key |
OAZLDYLMBSFNAY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(C3C4=CC5=C(C=C4CC[N+]3(C2)[O-])OCO5)O)OC |
Origin of Product |
United States |
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